molecular formula C36H33N5O2 B610383 (2S)-2-[[2-(2,3-二氢-1H-茚-5-氧基)-9-[(4-苯基苯基)甲基]-6-嘌呤基]氨基]-3-苯基-1-丙醇 CAS No. 944328-88-5

(2S)-2-[[2-(2,3-二氢-1H-茚-5-氧基)-9-[(4-苯基苯基)甲基]-6-嘌呤基]氨基]-3-苯基-1-丙醇

货号 B610383
CAS 编号: 944328-88-5
分子量: 567.69
InChI 键: DOKZLKDGUQWMSX-HKBQPEDESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular formula of Indapyrophenidone is C21H23NO . Its structure is related to diarylethylamines such as fluorolintane and UWA-001 .


Physical And Chemical Properties Analysis

Indapyrophenidone has a molar mass of 305.421 g·mol −1 .

科学研究应用

多巴胺受体配体

  • 该化合物已被研究为多巴胺受体配体,显示出对 D1 受体的亲和力和选择性。这表明潜在的中枢神经系统应用,特别是在调节多巴胺相关活动方面 (Claudi 等人,1996 年)

合成和表征研究

抗炎活性

  • 一些研究已经确定了与 (2S)-2-[[2-(2,3-二氢-1H-茚-5-氧基)-9-[(4-苯基苯基)甲基]-6-嘌呤基]氨基]-3-苯基-1-丙醇在结构上相关的化合物具有抗炎活性,表明在该领域的潜在治疗应用 (Ren 等人,2021 年)

PPARgamma 激动剂

  • 该化合物的结构类似物已被探索作为 PPARgamma 激动剂,表明其与代谢紊乱和糖尿病治疗相关 (Collins 等人,1998 年)

合成研究

D2 样多巴胺受体激动剂

  • 已经合成和表征了类似化合物作为 D2 样多巴胺受体激动剂,这可能对治疗神经系统疾病很重要 (Di Stefano 等人,2005 年)

法医分析

  • 该化合物的亲属关系已在法医分析中得到确认,特别是在合成副产物的背景下,指出了其在法医化学中的重要性 (Power 等人,2017 年)

抗疟疾活性

安全和危害

As a synthetic drug of the cathinone class, Indapyrophenidone may have similar risks and hazards associated with other cathinones, which can include cardiovascular issues, neurological effects, and potential for abuse .

属性

IUPAC Name

(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]purin-6-yl]amino]-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H33N5O2/c42-23-31(20-25-8-3-1-4-9-25)38-34-33-35(40-36(39-34)43-32-19-18-28-12-7-13-30(28)21-32)41(24-37-33)22-26-14-16-29(17-15-26)27-10-5-2-6-11-27/h1-6,8-11,14-19,21,24,31,42H,7,12-13,20,22-23H2,(H,38,39,40)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKZLKDGUQWMSX-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=NC(=C4C(=N3)N(C=N4)CC5=CC=C(C=C5)C6=CC=CC=C6)NC(CC7=CC=CC=C7)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)C=C(C=C2)OC3=NC(=C4C(=N3)N(C=N4)CC5=CC=C(C=C5)C6=CC=CC=C6)N[C@@H](CC7=CC=CC=C7)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H33N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655225
Record name (2S)-2-({9-[([1,1'-Biphenyl]-4-yl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)oxy]-9H-purin-6-yl}amino)-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((9-([1,1'-biphenyl]-4-ylmethyl)-2-((2,3-dihydro-1H-inden-5-yl)oxy)-9H-purin-6-yl)amino)-3-phenylpropan-1-ol

CAS RN

944328-88-5
Record name (2S)-2-({9-[([1,1'-Biphenyl]-4-yl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)oxy]-9H-purin-6-yl}amino)-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol
Reactant of Route 2
(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol
Reactant of Route 3
Reactant of Route 3
(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol
Reactant of Route 4
(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol
Reactant of Route 5
Reactant of Route 5
(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol
Reactant of Route 6
(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol

Q & A

Q1: What is the primary molecular target of QS11?

A1: QS11 has been identified as an inhibitor of ADP-ribosylation factor GTPase-activating protein 1 (ARFGAP1). [, ]

Q2: How does QS11's inhibition of ARFGAP1 impact cellular processes?

A2: By inhibiting ARFGAP1, QS11 is believed to modulate protein trafficking. This is supported by its ability to affect the association of perilipin-2 with cytosolic lipid droplets. [] Additionally, QS11's impact on ARFGAP1 influences the Wnt/β-catenin signaling pathway. [, ]

Q3: What is the significance of the Wnt/β-catenin signaling pathway in cellular function?

A3: The Wnt/β-catenin signaling pathway plays a crucial role in regulating cell fate, behavior, and development. Dysregulation of this pathway has been implicated in various diseases, including cancer and neurodegenerative disorders. [, ]

Q4: How does QS11's modulation of the Wnt/β-catenin pathway manifest in cellular responses?

A4: Studies have shown that QS11 can synergize with Wnt-3a ligand, leading to enhanced activation of Wnt/β-catenin signal transduction. [, ] This synergistic effect has been observed to promote the differentiation of embryonic stem cells towards Flk-1 expressing vascular progenitors. []

Q5: What is the molecular formula and weight of QS11?

A5: While the provided text doesn't explicitly state the molecular formula and weight of QS11, it does mention its full chemical name: (2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol. This information can be used to calculate the molecular formula and weight.

Q6: Is there any spectroscopic data available for QS11?

A6: The provided research excerpts do not offer specific spectroscopic data for QS11.

Q7: Have any studies explored the structure-activity relationship (SAR) of QS11?

A7: Yes, there have been studies specifically designed to investigate the SAR of QS11. [] These studies aim to understand how modifications to the chemical structure of QS11 affect its activity, potency, and selectivity.

Q8: What in vitro models have been used to study the effects of QS11?

A8: QS11 has been investigated in various in vitro models, including cell-based assays utilizing mouse embryonic stem cells (mES) and HC11 mouse mammary epithelial cells. [, ]

Q9: Has QS11 demonstrated efficacy in any in vivo models?

A9: Yes, QS11 has shown promising results in preclinical in vivo studies. For instance, it exhibited anticonvulsant activity in rodent models of seizures. []

Q10: What is known about the pharmacokinetic profile of QS11?

A10: Preclinical studies have provided insights into the pharmacokinetic properties of QS11. One study reported that QS11 reached a maximum plasma concentration (Cmax) of 0.315 ± 0.011 µg/mL at a Tmax of 2.0 ± 0.13 hours after administration in an in vivo model. The study also reported an area under the curve (AUC0-∞) value of 4.591 ± 0.163 µg/ml x h and an elimination half-life (T1/2) of 6.28 ± 0.71 hours. []

Q11: Has QS11 been investigated for any therapeutic applications beyond those mentioned?

A11: While most research on QS11 has focused on its potential in regenerative medicine and as an anticonvulsant, there are indications it may have other applications. For example, one study suggested its potential use in inhibiting the growth of ARFGAP overexpressing breast cancer cells due to its ARFGAP inhibitory properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。